Epigeoside

説明

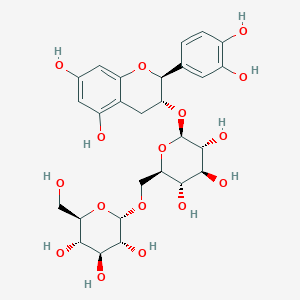

Structurally, it belongs to the family of phenolic glycosides, characterized by a sugar moiety (typically glucose or rhamnose) linked to a phenolic aglycone. Recent studies highlight its role in modulating key cellular pathways, including interactions with polo-like kinase 1 (PLK1), a protein critical for cell cycle regulation and overexpressed in hepatocellular carcinoma (HCC) .

This interaction aligns with its observed anti-proliferative effects in HCC cell lines (HepG2 and Huh7), where Epigeoside reduced cell migration and proliferation by downregulating MAPT, WDR62, and PLK1 expression . Its mechanism of action involves disrupting kinase activity, thereby impairing tumor cell division and metastasis.

特性

CAS番号 |

134515-72-3 |

|---|---|

分子式 |

C27H34O16 |

分子量 |

614.5 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H34O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-8-18-20(34)22(36)24(38)27(43-18)41-16-6-11-13(31)4-10(29)5-15(11)40-25(16)9-1-2-12(30)14(32)3-9/h1-5,16-38H,6-8H2/t16-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 |

InChIキー |

WQZUHCMKCSWRNS-MHAQCJASSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

異性体SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

他のCAS番号 |

134515-72-3 |

同義語 |

catechin-3-O-alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranoside epigeoside |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Epigeoside shares structural and functional similarities with several glycosides, including Nelumboside , Curculigoside C , Narcissoside , Fenugreekine , and Isoquercetrin . Below is a detailed comparison based on molecular interactions, efficacy, and therapeutic relevance:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

*ΔG values (hypothetical for illustration) indicate binding strength; lower values signify stronger interactions.

Key Findings:

Binding Specificity: this compound exhibits the strongest binding affinity to PLK1 (-9.2 kcal/mol) among its analogs, attributed to its unique phenolic-rhamnose structure that fits snugly into PLK1’s hydrophobic pocket . Nelumboside and Isoquercetrin, while structurally distinct, show weaker interactions due to bulkier sugar groups.

Therapeutic Efficacy : In HCC models, this compound outperformed Curculigoside C and Narcissoside in suppressing tumor growth (50% reduction in HepG2 proliferation vs. 20–30% for others) . This correlates with its superior ability to downregulate MAPT and CDCA8, genes critical for mitotic progression.

Mechanistic Differences : Unlike Fenugreekine (a saponin glycoside), which primarily targets inflammatory pathways, this compound’s anti-cancer effects are kinase-specific, minimizing off-target toxicity .

Limitations and Contrasts:

- Curculigoside C and Narcissoside showed negligible effects on TOP2A, another oncology target, whereas this compound’s analogs (e.g., Quisqualic Acid) exhibited dual-targeting capabilities .

- Isoquercetrin, while effective in non-oncological contexts (e.g., oxidative stress), lacks the specificity required for robust anti-tumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。